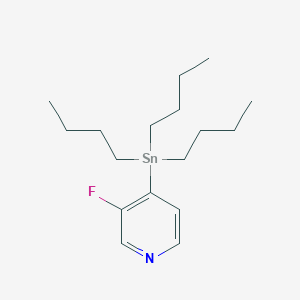

3-Fluoro-4-(tributylstannyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl-(3-fluoropyridin-4-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN.3C4H9.Sn/c6-5-2-1-3-7-4-5;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOFZNIMGWDVQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(C=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30FNSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624163 | |

| Record name | 3-Fluoro-4-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259807-88-0 | |

| Record name | 3-Fluoro-4-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 259807-88-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Fluoro-4-(tributylstannyl)pyridine

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 3-Fluoro-4-(tributylstannyl)pyridine, a critical organostannane reagent in modern organic synthesis. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's preparation. We will explore the predominant synthetic methodologies, emphasizing the causality behind experimental choices, and provide detailed protocols. The guide also addresses the significant safety considerations and purification challenges associated with organotin compounds, ensuring a holistic perspective for laboratory application.

Introduction: The Strategic Importance of this compound

This compound is a key heterocyclic building block, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[1][2] Its value lies in its ability to introduce the 3-fluoropyridin-4-yl moiety into complex molecular architectures. This structural motif is of significant interest in medicinal chemistry, as the strategic placement of a fluorine atom on the pyridine ring can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and enhance its binding affinity to biological targets.[3] Consequently, this reagent is instrumental in the synthesis of novel compounds for various therapeutic areas, including oncology and infectious diseases.[4][5]

This guide focuses on providing a robust and reproducible framework for its synthesis, moving beyond a simple recitation of steps to a deeper analysis of the underlying chemical principles.

Physicochemical Properties and Critical Safety Mandates

Before undertaking any synthesis, a thorough understanding of the reagent's properties and the significant hazards associated with organotin compounds is imperative.

Compound Data

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 179973-10-5 | N/A |

| Molecular Formula | C₁₇H₃₀FNSn | [6] |

| Molecular Weight | 386.12 g/mol | [6] |

| Appearance | Colorless to pale yellow oil | General Knowledge |

Safety and Handling

Organotin compounds, including tributyltin derivatives, are highly toxic and pose significant health and environmental risks.[7] They can be absorbed through the skin and are toxic if swallowed or inhaled.[6][8] Chronic exposure can cause severe damage to the central nervous system and other organs.[7]

Mandatory Safety Protocols:

-

Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is often insufficient; butyl rubber or laminate gloves are recommended), and splash-proof safety goggles at all times.

-

Waste Disposal: All organotin-contaminated waste, including solvents, glassware, and silica gel, must be segregated and disposed of as hazardous waste according to institutional and national regulations.[9]

-

Quenching: Never quench organometallic reagents with water directly. Use a less reactive quenching agent like isopropanol or a saturated aqueous solution of ammonium chloride under controlled conditions.

Synthetic Strategy: Directed Ortho-Metalation (DoM)

The most efficient and direct route to this compound is the Directed Ortho-Metalation (DoM) of 3-fluoropyridine. This strategy leverages the directing ability of the fluorine substituent to achieve highly regioselective lithiation at the adjacent C4 position.

Mechanistic Rationale

The fluorine atom at the C3 position is a moderate ortho-directing group. Its electron-withdrawing inductive effect increases the acidity of the adjacent protons, particularly at C4. When a strong, sterically hindered base like Lithium Diisopropylamide (LDA) is introduced at low temperatures, it selectively abstracts the proton at the C4 position, forming a thermodynamically stable lithiated intermediate.[10] This intermediate can then be trapped by an appropriate electrophile, in this case, tributyltin chloride, to yield the desired product. The use of a low temperature (-78 °C) is critical to prevent side reactions and ensure the stability of the organolithium species.[10]

Caption: Directed Ortho-Metalation (DoM) synthesis pathway.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a 10 mmol scale. All glassware must be flame-dried or oven-dried and cooled under a stream of inert gas (Argon or Nitrogen) before use.

Reagents and Materials

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| Diisopropylamine | 101.19 | 12.0 | 1.2 | 1.68 mL |

| n-Butyllithium | 64.06 | 11.0 | 1.1 | 4.4 mL (2.5 M in hexanes) |

| 3-Fluoropyridine | 97.09 | 10.0 | 1.0 | 0.97 g |

| Tributyltin Chloride | 325.49 | 11.0 | 1.1 | 3.0 mL |

| Tetrahydrofuran (THF) | - | - | - | 50 mL (Anhydrous) |

Step-by-Step Procedure

Workflow Visualization dot digraph "Experimental_Workflow" { graph [nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Sources

- 1. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Fluoro-3-(tributylstannyl)pyridine | C17H30FNSn | CID 11090319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-(tributylstannyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-fluoro-4-(tributylstannyl)pyridine, a valuable building block in modern medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals. It details the strategic considerations for the synthesis, a robust step-by-step protocol, and the critical safety measures required when handling organotin reagents. The protocol is designed to be a self-validating system, with explanations for key experimental choices grounded in established chemical principles.

Introduction: The Significance of this compound

This compound is a key organometallic intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[1][2] Its utility stems from the strategic placement of a fluorine atom and a tributylstannyl group on the pyridine ring. The fluorine atom can significantly modulate the physicochemical properties of a target molecule, such as its metabolic stability, pKa, and binding affinity, making it a desirable substituent in drug discovery. The tributylstannyl moiety serves as a versatile handle for the introduction of various organic fragments through C-C bond formation.

The pyridine core itself is a ubiquitous scaffold in pharmaceuticals, and the ability to functionalize it at the 4-position, adjacent to a fluorine atom, opens avenues to novel chemical entities with unique electronic and biological profiles.

Strategic Approach to Synthesis

The synthesis of aryl- and heteroarylstannanes is well-established, and a common and effective method involves a lithium-halogen exchange followed by quenching with an electrophilic tin reagent. This approach is particularly suitable for the preparation of this compound.

The proposed synthetic route commences with a commercially available 4-halo-3-fluoropyridine, such as 3-fluoro-4-bromopyridine or 3-fluoro-4-iodopyridine. The choice of the halogen is critical; while an iodine atom generally facilitates a faster lithium-halogen exchange, the corresponding bromo-derivative is often more cost-effective and readily available. The protocol detailed below will utilize 3-fluoro-4-bromopyridine as the starting material.

The core of the synthesis is the regioselective generation of a 3-fluoro-4-lithiopyridine intermediate. This is achieved by treating the starting material with a strong organolithium base, typically n-butyllithium, at low temperatures to prevent side reactions. The subsequent reaction of this lithiated intermediate with tributyltin chloride yields the desired product.

Reaction Mechanism and Workflow

The overall transformation can be visualized as a two-step process occurring in a single pot.

Reaction Mechanism

The reaction proceeds via a lithium-halogen exchange, followed by nucleophilic attack of the resulting organolithium species on the electrophilic tin atom of tributyltin chloride.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure, from reaction setup to product isolation.

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous tributylstannylpyridines and has been adapted for the specific target molecule.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 3-Fluoro-4-bromopyridine | ≥97% | Commercially Available | Store under inert atmosphere. |

| n-Butyllithium | 2.5 M in hexanes | Commercially Available | Highly flammable and corrosive. Handle with extreme care. |

| Tributyltin chloride | ≥96% | Commercially Available | Toxic. Handle in a fume hood with appropriate PPE. |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | Use freshly distilled or from a solvent purification system. |

| Saturated aq. Ammonium Chloride | Reagent Grade | - | |

| Ethyl Acetate | ACS Grade | - | For extraction. |

| Hexanes | ACS Grade | - | For chromatography. |

| Anhydrous Sodium Sulfate | Reagent Grade | - | For drying. |

| Silica Gel | 230-400 mesh | - | For column chromatography. |

Step-by-Step Procedure

-

Reaction Setup: Under a positive pressure of nitrogen or argon, equip a flame-dried, three-necked, round-bottomed flask with a magnetic stir bar, a thermometer, and a rubber septum.

-

Reagent Addition: To the flask, add 3-fluoro-4-bromopyridine (1.0 eq). Dissolve it in anhydrous tetrahydrofuran (THF) (approx. 0.2 M solution).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: While maintaining the temperature at -78 °C, add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes. A color change is typically observed. Stir the reaction mixture at -78 °C for 1 hour.

-

Stannylation: To the reaction mixture, add tributyltin chloride (1.2 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C. After the addition is complete, stir the reaction at -78 °C for an additional 2 hours.

-

Warming: Remove the dry ice/acetone bath and allow the reaction to slowly warm to room temperature over approximately 1 hour.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product as an oil.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, or by vacuum distillation. The final product is typically a colorless to pale yellow oil.

Safety Precautions: Handling Organotin Compounds

Organotin compounds, including tributyltin chloride and the final product, are toxic and require careful handling.[3][4]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and double-layered nitrile gloves.[5]

-

Ventilation: Conduct all operations in a well-ventilated chemical fume hood.[5]

-

Handling: Use syringes and needles for transferring liquid organotin reagents to avoid exposure.[3]

-

Waste Disposal: Dispose of all organotin-contaminated waste, including glassware, needles, and absorbent materials, in a designated and properly labeled hazardous waste container.[4]

-

Spills: In case of a spill, evacuate the area. Use an absorbent material to soak up the liquid and place it in a sealed container for hazardous waste disposal.[3]

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹⁹Sn NMR are invaluable for structural elucidation and purity assessment.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Conclusion

The synthesis of this compound via a lithium-halogen exchange of 3-fluoro-4-bromopyridine is a reliable and efficient method. This guide provides a detailed and scientifically grounded protocol, emphasizing the critical aspects of the procedure and the necessary safety precautions. By following this guide, researchers can confidently prepare this valuable building block for their synthetic endeavors in drug discovery and materials science.

References

- BenchChem. (n.d.). Essential Safety and Operational Protocols for Handling Organotin Compounds.

- Del Valle Lab. (n.d.). Standard Operating Procedures.

- CDC Stacks. (n.d.). ORGANOTIN COMPOUNDS.

- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.

- Fisher Scientific. (2023). Safety Data Sheet.

- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [Angle. Chem. Int. Ed. Engl. 25 (1986) 508-524].

- Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1–652.

Sources

- 1. 4-Bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]

- 5. US2549651A - Pyridine preparation - Google Patents [patents.google.com]

3-Fluoro-4-(tributylstannyl)pyridine: A Core Building Block for Modern Medicinal Chemistry

An In-depth Technical Guide:

Executive Summary: 3-Fluoro-4-(tributylstannyl)pyridine is a specialized organotin reagent critical for the synthesis of complex pharmaceutical intermediates. Its primary utility lies in its function as a robust nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and safe handling. It is intended for researchers, chemists, and drug development professionals who seek to leverage this versatile building block for the strategic incorporation of the 3-fluoropyridin-4-yl moiety—a privileged scaffold in numerous biologically active compounds.

Introduction: The Strategic Value of Fluorinated Pyridines

The pyridine ring is a ubiquitous structural motif in pharmaceuticals, valued for its ability to engage in hydrogen bonding and modulate the physicochemical properties of a molecule. The introduction of a fluorine atom onto this scaffold further enhances its utility by altering its electronic profile, improving metabolic stability, and increasing binding affinity to target proteins.

This compound has emerged as a key reagent for accessing these valuable structures. As an organostannane, it is a highly effective partner in the Stille cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. This reaction is renowned for its tolerance of a wide array of functional groups, allowing for its application in late-stage functionalization of complex molecules. This guide details the essential technical knowledge required to effectively utilize this powerful synthetic tool.

Physicochemical and Spectroscopic Properties

Accurate identification and handling of this compound are predicated on a clear understanding of its physical and spectral characteristics.

Physical and Chemical Data

The core properties of the reagent are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 259807-88-0 | [1][2] |

| Molecular Formula | C₁₇H₃₀FNSn | [1][2] |

| Molecular Weight | 386.14 g/mol | [1][2] |

| Form | Liquid | [1][2] |

| Density | 1.773 g/mL at 25 °C | [1][2] |

| Recommended Storage | -20°C, under inert atmosphere | [1] |

| SMILES String | CCCC(CCCC)c1ccncc1F | [2] |

| InChI Key | KKOFZNIMGWDVQS-UHFFFAOYSA-N | [2] |

Spectroscopic Profile

-

¹H NMR: The spectrum will feature complex multiplets in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the three pyridine protons, with characteristic coupling patterns influenced by the adjacent fluorine atom (H-F coupling). The aliphatic region (approx. 0.8-1.6 ppm) will show characteristic signals for the three butyl groups attached to the tin atom. The presence of ¹¹⁷Sn and ¹¹⁹Sn isotopes will result in observable satellite peaks flanking the signals of protons on the alpha-methylene group of the butyl chains.

-

¹³C NMR: The spectrum will display signals for the five distinct pyridine carbons and four carbons of the tributyl groups. The carbon directly bonded to tin (C4 of the pyridine ring) will exhibit a large one-bond coupling constant (¹J(Sn-C)). The carbon bearing the fluorine (C3) will show a large ¹J(C-F) coupling.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the pyridine ring's electronic environment. This signal will be split by couplings to the adjacent aromatic protons.

-

Mass Spectrometry: Predicted mass-to-charge ratios for various adducts have been calculated, providing a tool for identification.[6] For instance, the [M+H]⁺ adduct is predicted at m/z 388.14571.[6]

Synthesis and Core Reactivity

Understanding the synthesis of this compound provides insight into potential impurities and informs its primary application in cross-coupling chemistry.

Plausible Synthetic Pathway

A common and effective method for preparing arylstannanes involves the reaction of an organolithium or Grignard reagent with a trialkyltin halide. A plausible route to this compound would start from 3-fluoro-4-bromopyridine.

Caption: Standard experimental workflow for a Stille coupling reaction.

Detailed Step-by-Step Protocol

Objective: To couple this compound with an aryl bromide (e.g., 1-bromo-4-nitrobenzene) as a model electrophile.

Materials:

-

1-bromo-4-nitrobenzene (1.0 eq)

-

This compound (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Anhydrous, degassed toluene or DMF

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (e.g., Nitrogen). Allow the flask to cool to room temperature.

-

Reagent Addition: To the flask, add the aryl bromide (1.0 eq), followed by the palladium catalyst [Pd(PPh₃)₄] (0.05 eq).

-

Solvent Introduction: Add anhydrous, degassed toluene via cannula or syringe to dissolve the solids. Causality Note: Using degassed solvent is critical to prevent oxygen from deactivating the Pd(0) catalyst.

-

Stannane Addition: Add this compound (1.1 eq) to the reaction mixture via syringe.

-

Reaction Conditions: Heat the mixture to 90-110 °C under a positive pressure of inert gas. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. To remove the toxic tin byproducts, the solution can be washed with an aqueous solution of potassium fluoride (KF), which precipitates the tin as insoluble fluorides, or treated with DBU/water. W[7]ash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure biaryl product.

Safety and Handling

Organotin compounds are notoriously toxic and require stringent safety protocols.

-

Acute Toxicity: this compound is classified as toxic if swallowed and harmful in contact with skin. *[2] Organ Damage: It is known to cause damage to organs through prolonged or repeated exposure. *[2][8] Reproductive Hazard: The compound is suspected of damaging fertility and the unborn child. *[2][8] Environmental Hazard: It is very toxic to aquatic life with long-lasting effects.

[2][9]Mandatory Personal Protective Equipment (PPE):

-

Gloves: Nitrile or neoprene gloves (double-gloving is recommended).

-

Eye Protection: Chemical safety goggles and a face shield.

-

Lab Coat: A properly fastened lab coat.

-

Ventilation: All manipulations must be performed inside a certified chemical fume hood.

Disposal: All waste containing organotin residues must be segregated and disposed of as hazardous chemical waste according to institutional guidelines.

Conclusion

This compound stands as a highly valuable and enabling chemical tool. Its utility in palladium-catalyzed Stille cross-coupling reactions provides a reliable and functional-group-tolerant pathway to synthesize medicinally relevant 3-fluoropyridine derivatives. While its synthesis and application are straightforward, its significant toxicity demands that all operations be conducted with rigorous adherence to safety protocols. For the medicinal or materials chemist, mastering the use of this reagent opens a direct route to novel and complex molecular architectures.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-3-(tributylstannyl)pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Tributylstannyl)pyridine. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C17H30FNSn). Retrieved from [Link]

-

Organic Syntheses. (n.d.). PALLADIUM-CATALYZED COUPLING OF ACID CHLORIDES WITH ORGANOTIN REAGENTS. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-(Tributylstannyl)pyridine - Optional[13C NMR]. Retrieved from [Link]

-

Knochel, P., et al. (n.d.). Regioselective difunctionalization of pyridines via 3,4-pyridynes. PMC - NIH. Retrieved from [Link]

-

Jones, C., et al. (2021). Reductive Coupling of (Fluoro)pyridines by Linear 3d-Metal(I) Silylamides of Cr–Co. PMC - NIH. Retrieved from [Link]

-

Willis, M. C., et al. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing). Retrieved from [Link]

-

University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton. Retrieved from [Link]

Sources

- 1. This compound CAS#: 259807-88-0 [amp.chemicalbook.com]

- 2. This compound = 98 259807-88-0 [sigmaaldrich.com]

- 3. 3-Fluoropyridine(372-47-4) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 2,3-Difluoro-4-(tributylstannyl)pyridine(1204580-71-1) 1H NMR spectrum [chemicalbook.com]

- 6. PubChemLite - this compound (C17H30FNSn) [pubchemlite.lcsb.uni.lu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 4-Fluoro-3,5-bis(tributylstannyl)pyridine AldrichCPR 1204580-75-5 [sigmaaldrich.cn]

- 9. fishersci.com [fishersci.com]

Stability and storage of 3-Fluoro-4-(tributylstannyl)pyridine

An In-Depth Technical Guide to the Stability and Storage of 3-Fluoro-4-(tributylstannyl)pyridine

Abstract

This compound is a valuable organometallic reagent, primarily utilized as a precursor in Stille cross-coupling reactions for the synthesis of complex pharmaceutical intermediates and novel materials. The integrity of this compound is paramount for achieving reproducible and high-yielding synthetic outcomes. However, the inherent reactivity of the carbon-tin (C-Sn) bond makes it susceptible to degradation under common laboratory conditions. This guide provides a comprehensive overview of the factors influencing the stability of this compound, details its primary degradation pathways, and establishes rigorous, field-proven protocols for its optimal storage and handling. These recommendations are designed to preserve the reagent's purity and reactivity, ensuring its reliable performance in sensitive applications.

Introduction: The Criticality of Reagent Integrity

In the realm of synthetic chemistry, particularly within drug development, the starting materials' quality is a non-negotiable prerequisite for success. This compound is a specialized building block that enables the introduction of the 3-fluoropyridinyl moiety, a common pharmacophore, into target molecules. The efficacy of this reagent is directly tied to the stability of its polarized, yet covalent, aryl-Sn bond.[1] Cleavage of this bond prior to its intended reaction not only reduces the effective concentration of the active reagent but also introduces impurities, such as 3-fluoropyridine and various tributyltin byproducts, which can complicate reaction kinetics, interfere with catalytic cycles, and make purification challenging.

This document serves as a technical resource for researchers, providing the causal framework behind best practices for maintaining the fidelity of this sensitive compound from receipt to disposal.

Chemical Profile and Inherent Lability

The stability of this compound is governed by the interplay of its structural components: the reactive C-Sn bond, the bulky tributyl groups, and the electron-deficient fluoropyridine ring.

-

The Aryl-Tin Bond: The carbon-tin bond is the molecule's reactive center. It is significantly weaker than a carbon-carbon or carbon-silicon bond, making it susceptible to cleavage by various electrophilic agents, including ambient moisture and atmospheric oxygen.[1] The aryl group's cleavage occurs more readily than that of the alkyl (butyl) groups.[1]

-

The Tributyltin Moiety: The three butyl groups provide steric hindrance that offers a degree of kinetic stability. However, the tin atom itself is a Lewis acid and can coordinate with nucleophiles, which can facilitate decomposition.

-

The 3-Fluoropyridine Ring: The presence of both a nitrogen atom and an electron-withdrawing fluorine atom on the pyridine ring influences the electronic character of the aryl-tin bond. This can affect its susceptibility to cleavage compared to other arylstannanes.

Primary Degradation Pathways

Understanding the mechanisms by which this compound degrades is fundamental to preventing it. The principal pathways involve hydrolysis, oxidation, and thermal or photochemical decomposition.

Protodestannylation (Hydrolysis)

This is the most common and rapid degradation pathway. It involves the electrophilic cleavage of the C-Sn bond by a proton source, most often trace amounts of water from the atmosphere or adsorbed on glassware. The reaction produces 3-fluoropyridine and a tributyltin hydroxide species, which can exist in equilibrium with its dehydrated form, bis(tributyltin) oxide.[1][2] This reaction is often catalyzed by trace acids or bases.

Oxidation

Organotin compounds can react with atmospheric oxygen. While tetraorganotins are relatively stable to air, prolonged exposure, especially in the presence of light or heat, can lead to the formation of tin oxides and other degradation products.[1] The reactions of hexaorganoditins (a potential impurity) with oxygen are known to involve Sn-Sn bond scission.[1]

Thermal and Photochemical Decomposition

Most organotin compounds exhibit good thermal stability at room temperature but begin to degrade at elevated temperatures, generally above 100 °C.[3] However, long-term storage even at ambient temperature can lead to gradual decomposition.[4][5] Furthermore, UV radiation can promote the homolytic cleavage of the C-Sn bond, generating radical species that can lead to a cascade of undefined decomposition products.[3]

Recommended Storage Protocol

To mitigate the degradation pathways described above, a multi-faceted storage strategy is required. The core principle is isolation from atmospheric components (moisture and oxygen), light, and heat.

Optimal Storage Conditions

The following table summarizes the recommended long-term storage conditions.

| Parameter | Recommendation | Rationale |

| Temperature | -20 °C (Freezer) | Minimizes thermal decomposition and reduces the rate of hydrolytic/oxidative reactions.[4][5] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents protodestannylation by excluding moisture and oxidation by excluding oxygen.[6] |

| Light | Amber or Opaque Container | Protects the compound from photochemical decomposition.[3] |

| Container | Borosilicate glass vial with a PTFE-lined cap | Ensures an inert storage vessel with a tight seal to prevent atmospheric contamination. |

| State | As a neat solid/oil or as a solution in anhydrous, degassed solvent | Storing as a solution can be convenient but requires a rigorously dried and deoxygenated solvent. |

Protocol: Long-Term Storage Upon Receipt

-

Inspection: Upon receipt, visually inspect the container for an intact seal. If the compound is a solid or waxy solid, check for any discoloration or the presence of an oily film, which may indicate partial degradation.

-

Inerting: If not already packaged under inert gas, immediately transfer the compound into a pre-dried storage vial inside a glovebox or using a Schlenk line.

-

Backfilling: Evacuate the headspace of the vial and backfill with high-purity argon or nitrogen at least three times.

-

Sealing: Securely fasten the PTFE-lined cap. For added protection, wrap the cap and neck of the vial with Parafilm® or electrical tape to create a secondary barrier against moisture ingress.

-

Labeling: Clearly label the vial with the compound name, date of receipt, and storage conditions.

-

Storage: Place the sealed vial inside a secondary, opaque container and store it in a designated -20 °C freezer.

Handling and Aliquoting Protocol

Each time the main container is accessed, the risk of contamination increases. Therefore, handling should be performed exclusively under an inert atmosphere, and the creation of smaller, single-use aliquots is strongly advised.

Step-by-Step Aliquoting Procedure

-

Preparation: Gather the main stock container, the required number of smaller, pre-dried vials, and necessary transfer tools (e.g., syringes, spatulas).

-

Equilibration: Remove the main stock container from the freezer and allow it to warm completely to room temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold compound.

-

Inert Environment: Transfer all materials into a glovebox or connect them to a Schlenk line. Ensure the atmosphere is dry and oxygen-free.

-

Transfer: Open the main stock container and quickly but carefully weigh and transfer the desired amount of the reagent into an aliquot vial.

-

Resealing: Immediately and securely seal both the main stock container and the new aliquot vial.

-

Purging: If using a Schlenk line, perform several cycles of evacuating the headspace and backfilling with inert gas for both containers.

-

Final Storage: Wrap the seals of both containers with Parafilm®. Return the main stock container to the -20 °C freezer and store the new aliquot under the same conditions.

Assessing Compound Integrity

Before use, especially if the compound has been stored for an extended period, its integrity should be verified.

-

Visual Inspection: Look for signs of degradation, such as the formation of a white precipitate (likely bis(tributyltin) oxide) or a change in color or consistency.

-

Analytical Verification: The most reliable method is ¹H or ¹⁹F NMR spectroscopy.

-

¹H NMR: The appearance of a new signal in the aromatic region corresponding to the proton at the 4-position of 3-fluoropyridine is a clear indicator of protodestannylation.

-

¹¹⁹Sn NMR: While less common, this technique can provide detailed information about the tin environment and the presence of tin-containing impurities.

-

Conclusion

The chemical stability of this compound is finite and highly dependent on storage and handling conditions. Its primary degradation routes—protodestannylation and oxidation—are effectively mitigated by the rigorous exclusion of water and oxygen. By adhering to the protocols outlined in this guide—namely, strict storage at -20 °C under an inert atmosphere and the use of proper inert-atmosphere techniques for handling—researchers can significantly extend the shelf-life of this valuable reagent and ensure the validity and reproducibility of their synthetic results.

References

-

Al-Nahrain Journal of Science. (2021). Chemistry of Some Organotin Compounds. [Link]

-

Quevauviller, P., & Donard, O. F. X. (1996). Stability and storage problems in organotin speciation in environmental samples. Journal of Analytical Atomic Spectrometry, 11(12), 1137-1143. [Link]

-

Royal Society of Chemistry. (1996). Stability and storage problems in organotin speciation in environmental samples. [Link]

-

Loba Chemie. (2016). DIBUTYLTIN OXIDE FOR SYNTHESIS MSDS. [Link]

-

Gelest, Inc. Introduction to Organotin Chemistry. [Link]

-

Jubilant Ingrevia. Pyridine-4-aldehyde Safety Data Sheet. [Link]

-

PMC - PubMed Central. Organotin(IV) Alkoxides, Siloxides, and Related Stannoxanes. Characterisation and Thermogravimetric Studies. [Link]

-

CDC Stacks. ORGANOTIN COMPOUNDS. [Link]

-

PubChem. 2-(Tributylstannyl)pyridine. [Link]

-

PubChem. 2-Fluoro-3-(tributylstannyl)pyridine. [Link]

-

Organic Chemistry Portal. Tributyltin hydride (Tributylstannane), Tin hydrides. [Link]

-

PubChem. 3-Fluoropyridine. [Link]

-

National Institutes of Health. 3-(Tributylstannyl)pyridine. [Link]

-

University of Aberdeen. (2025). Thermal decompositions of inorganic and organometallic tin compounds. [Link]

-

ResearchGate. (2016). HYDROLYSIS OF ORGANOTIN COMPOUNDS AT HIGH CONCENTRATION. [Link]

-

PubMed. (2019). Photostabilization of Poly(vinyl chloride) by Organotin(IV) Compounds against Photodegradation. [Link]

-

ResearchGate. Copper-Mediated Radiofluorination of Arylstannanes with [(18)F]KF. [Link]

-

Wikipedia. Organotin chemistry. [Link]

Sources

- 1. gelest.com [gelest.com]

- 2. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. Stability and storage problems in organotin speciation in environmental samples - Journal of Environmental Monitoring (RSC Publishing) DOI:10.1039/A808043G [pubs.rsc.org]

- 5. Stability and storage problems in organotin speciation in environmental samples - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

- 6. fishersci.com [fishersci.com]

3-Fluoro-4-(tributylstannyl)pyridine NMR characterization

An In-Depth Technical Guide to the NMR Characterization of 3-Fluoro-4-(tributylstannyl)pyridine

Abstract

Introduction: The Structural Elucidation Challenge

This compound is a valuable intermediate, particularly in cross-coupling reactions where the tributylstannyl group can be substituted to introduce a wide array of functionalities onto the fluoropyridine scaffold. The precise structural confirmation of this precursor is paramount to ensure the success of subsequent synthetic steps.

Multinuclear NMR spectroscopy is the definitive technique for this purpose. The presence of four different NMR-active nuclei—¹H, ¹³C, ¹⁹F, and the ¹¹⁹Sn/¹¹⁷Sn isotopes—provides a rich dataset for unambiguous structural verification. Each nucleus offers a unique window into the molecule's electronic environment and connectivity. This guide will deconstruct the expected NMR data, explaining the rationale behind the spectral predictions and providing a clear workflow for empirical verification.

Molecular Structure and Key NMR Interactions

The power of multinuclear NMR lies in its ability to probe specific atomic environments and their through-bond (J-coupling) interactions. For this compound, the key is to understand how the electronegative fluorine atom and the electropositive, bulky tributylstannyl group influence the pyridine ring, and to leverage the characteristic couplings between all NMR-active nuclei.

Figure 1: Key J-coupling interactions within this compound.

Predicted NMR Spectral Analysis

The following sections outline the expected chemical shifts (δ) and coupling constants (J) for each nucleus. All predictions are based on established substituent effects and data from analogous compounds.

¹H NMR Spectroscopy

The proton spectrum is divided into two distinct regions: the aromatic pyridine signals and the aliphatic tributyl signals.

-

Aromatic Region (δ 7.0–8.5 ppm):

-

H-2: Expected to be the most downfield of the pyridine protons due to its position adjacent to the electronegative nitrogen. It will appear as a doublet of doublets (dd) due to coupling with H-6 (⁴JHH, typically small) and a significant through-space or four-bond coupling to fluorine (⁴JHF).

-

H-6: Also adjacent to nitrogen, this proton will be downfield. It is expected to be a doublet of doublets (dd) or a more complex multiplet due to coupling with H-5 (³JHH) and fluorine (⁵JHF, typically smaller).

-

H-5: This proton is ortho to the stannyl group and meta to the fluorine. It will likely appear as a doublet of doublets (dd) due to coupling to H-6 (³JHH) and fluorine (³JHF). Tin satellites arising from coupling to ¹¹⁷Sn and ¹¹⁹Sn may be observable.

-

-

Aliphatic Region (δ 0.9–1.6 ppm):

-

The four sets of protons of the three tributyl groups will appear in this region.

-

α-CH₂ (adjacent to Sn): δ ~1.1-1.2 ppm. These protons will exhibit coupling to the adjacent β-CH₂ protons and will be flanked by tin satellites (²J(Sn,H)).[2]

-

β-CH₂ and γ-CH₂: δ ~1.3-1.6 ppm. These will appear as complex multiplets due to overlapping signals.

-

δ-CH₃: δ ~0.9 ppm. This will be a triplet, integrating to 9H.

-

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides critical information through carbon chemical shifts and, most importantly, through C-F and C-Sn coupling constants.

-

Aromatic Region (δ 120–170 ppm):

-

C-3 (bearing F): This carbon will exhibit a very large one-bond C-F coupling (¹JCF) of approximately 230-250 Hz, appearing as a large doublet.[3][4] Its chemical shift will be significantly downfield.

-

C-4 (bearing Sn): The chemical shift will be influenced by the electropositive tin. This carbon will show a large one-bond coupling to tin (¹J(Sn,C)), which is highly diagnostic.[2] It will also show a smaller two-bond coupling to fluorine (²JCF).

-

C-2 and C-5: These carbons will appear as doublets due to two-bond and two-bond C-F couplings (²JCF), respectively. C-5 will also exhibit a two-bond coupling to tin (²J(Sn,C)).

-

C-6: This carbon will show a three-bond coupling to fluorine (³JCF).

-

-

Aliphatic Region (δ 10–30 ppm):

-

The four distinct carbons of the tributyl groups will be visible.

-

α-C: ~10-12 ppm. Will show a characteristic ¹J(Sn,C) coupling.

-

β-C, γ-C, δ-C: ~29, 27, and 14 ppm, respectively. These will also show progressively smaller J(Sn,C) couplings (², ³, ⁴J).[5]

-

¹⁹F NMR Spectroscopy

Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative experiment.[6]

-

Chemical Shift: For fluoroaromatic compounds, the chemical shift is expected in the range of -110 to -130 ppm relative to CFCl₃.[7][8]

-

Multiplicity: The ¹⁹F signal will be a multiplet due to couplings to the nearby aromatic protons. The primary couplings will be to H-2 (⁴JHF) and H-5 (³JHF). This complex pattern provides excellent confirmation of the substitution pattern.

¹¹⁹Sn NMR Spectroscopy

Tin has two common NMR-active spin ½ isotopes, ¹¹⁹Sn (8.6% abundance) and ¹¹⁷Sn (7.7% abundance). ¹¹⁹Sn is slightly more sensitive and is typically the nucleus reported.

-

Chemical Shift: For aryltributylstannanes, the ¹¹⁹Sn chemical shift is expected in the range of -35 to -55 ppm relative to tetramethyltin (Me₄Sn).[9]

-

Multiplicity: In a proton-decoupled spectrum, the ¹¹⁹Sn signal may appear as a doublet due to three-bond coupling with the fluorine atom (³J(Sn,F)). This coupling is a definitive indicator of the relative positions of the F and SnBu₃ substituents.

Summary of Predicted Spectral Data

The following tables summarize the predicted NMR parameters for this compound.

Table 1: Predicted ¹H and ¹³C NMR Data

| Position | Nucleus | Predicted δ (ppm) | Predicted Multiplicity | Key Coupling Constants (Hz) |

|---|---|---|---|---|

| 2 | ¹H | 8.3 - 8.5 | dd | ³J(H2,H6) ~2-3; ⁴J(H2,F) ~4-6 |

| 5 | ¹H | 7.2 - 7.4 | dd | ³J(H5,H6) ~8-9; ³J(H5,F) ~9-11 |

| 6 | ¹H | 8.2 - 8.4 | m | ³J(H6,H5) ~8-9; ⁵J(H6,F) ~1-2 |

| Bu (α-CH₂) | ¹H | 1.1 - 1.2 | t | ²J(Sn,H) ~50-60 |

| Bu (β,γ-CH₂) | ¹H | 1.3 - 1.6 | m | - |

| Bu (δ-CH₃) | ¹H | 0.8 - 0.9 | t | - |

| 2 | ¹³C | ~150 | d | ²J(C,F) ~15-20 |

| 3 | ¹³C | ~165 | d | ¹J(C,F) ~240 |

| 4 | ¹³C | ~145 | d | ¹J(Sn,C) ~450-500 ; ²J(C,F) ~20-25 |

| 5 | ¹³C | ~125 | d | ²J(C,F) ~5-10; ²J(Sn,C) ~30-40 |

| 6 | ¹³C | ~148 | d | ³J(C,F) ~3-5 |

| Bu (α-C) | ¹³C | ~11 | s | ¹J(Sn,C) ~340-360 |

| Bu (β-C) | ¹³C | ~29 | s | ²J(Sn,C) ~20 |

| Bu (γ-C) | ¹³C | ~27 | s | ³J(Sn,C) ~60-70 |

| Bu (δ-C) | ¹³C | ~14 | s | ⁴J(Sn,C) ~ n.o. |

Table 2: Predicted Heteronuclear NMR Data

| Nucleus | Predicted δ (ppm) | Predicted Multiplicity | Key Coupling Constants (Hz) |

|---|---|---|---|

| ¹⁹F | -115 to -125 | m | ³J(F,H5) ~9-11; ⁴J(F,H2) ~4-6 |

| ¹¹⁹Sn | -40 to -50 | d (¹H decoupled) | ³J(Sn,F) ~30-40 |

Experimental Protocol: A Self-Validating Workflow

Adherence to a rigorous experimental protocol is essential for obtaining high-quality, reproducible data.

Sample Preparation

Causality: Organotin compounds can be sensitive to air and moisture, and proper sample preparation prevents degradation and ensures spectral quality.[10] The choice of solvent and concentration is critical for resolution and sensitivity.

-

Vial Preparation: Use a clean, dry 4 mL glass vial.

-

Sample Weighing: Accurately weigh 15-25 mg of this compound for ¹H and ¹⁹F NMR. For ¹³C and ¹¹⁹Sn NMR, a higher concentration (50-80 mg) is recommended to reduce acquisition time.[11]

-

Solvent Addition: Add 0.6-0.7 mL of deuterated chloroform (CDCl₃), which is a common solvent for organometallic compounds. Ensure the solvent is of high purity and stored over molecular sieves to minimize water content.[10][12]

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.[13]

-

Filtering and Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube.[12][14] This removes any particulate matter that could degrade spectral resolution.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly. Parafilm may be used to seal the cap for long-term storage or if the sample is particularly sensitive.

Figure 2: Workflow for NMR sample preparation.

NMR Data Acquisition

Causality: The parameters for each experiment are chosen to optimize sensitivity, resolution, and the observation of key spectral features like long-range couplings and signals from low-sensitivity nuclei.

-

¹H NMR:

-

Acquisition: Standard single-pulse experiment.

-

Spectral Width: ~16 ppm.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR:

-

Acquisition: Inverse-gated proton-decoupled experiment (zgig) to obtain quantitative data if needed, or standard proton-decoupled experiment (zgpg30) for faster acquisition.

-

Spectral Width: ~250 ppm.

-

Relaxation Delay (d1): 5-10 seconds. A longer delay is crucial for fully relaxing quaternary carbons and the carbon attached to tin.

-

Number of Scans: 512-2048, depending on concentration.

-

-

¹⁹F NMR:

-

Acquisition: Standard single-pulse experiment, often with proton decoupling to simplify the spectrum, or proton-coupled to observe J(F,H) couplings.

-

Spectral Width: ~200 ppm. The wide chemical shift range of fluorine necessitates a larger spectral width.[6]

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 16-64.

-

-

¹¹⁹Sn NMR:

-

Acquisition: Inverse-gated proton-decoupled experiment (zgig) is highly recommended. Tin nuclei can have long relaxation times and a negative Nuclear Overhauser Effect (NOE), which can suppress or invert signals in standard decoupled experiments.

-

Spectral Width: ~300 ppm.

-

Relaxation Delay (d1): 10-20 seconds.

-

Number of Scans: 1024-4096 or more, as tin has low sensitivity and abundance.

-

Conclusion

The structural verification of this compound is definitively achieved through a coordinated, multinuclear NMR approach. While a complete, published dataset is elusive, a robust characterization is possible by leveraging the predictable patterns of ¹H, ¹³C, ¹⁹F, and ¹¹⁹Sn nuclei. The key diagnostic features are the large ¹J(C,F) coupling, the characteristic set of J(Sn,C) couplings for the tributyl and aromatic carbons, and the ³J(Sn,F) coupling observed in the ¹¹⁹Sn spectrum. By following the detailed experimental protocols outlined in this guide, researchers can confidently generate high-quality data to validate their synthesis and proceed with their research objectives.

References

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences.

- JEOL. (n.d.). NMR Sample Preparation.

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- University of Vienna. (n.d.). NMR Sample Preparation.

- Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987–991.

- Supporting Information for: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). The Royal Society of Chemistry.

- Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.

- University of Ottawa. (n.d.). ¹⁹F NMR Reference Standards.

- ChemicalBook. (n.d.). 2,3-Difluoro-4-(tributylstannyl)pyridine(1204580-71-1) ¹H NMR.

- PubChemLite. (n.d.). This compound (C17H30FNSn).

- RSC Publishing. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- Saielli, G., et al. (2007). DFT calculation of (1)J((119)Sn,(13)C) and (2)J((119)Sn,(1)H) coupling constants in di- and Trimethyltin(IV) compounds. Journal of Physical Chemistry A.

- UC Santa Barbara. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants.

- PubChem. (n.d.). 3-Fluoropyridine.

- ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF.

- Weigert, F. J., & Roberts, J. D. (1972). Sixteen ¹³C-¹⁹F Spin-Spin Coupling Constants in the ¹³C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica.

- ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- SpectraBase. (n.d.). 3-(Tributylstannyl)pyridine - Optional[¹³C NMR] - Chemical Shifts.

Sources

- 1. PubChemLite - this compound (C17H30FNSn) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. colorado.edu [colorado.edu]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. rsc.org [rsc.org]

- 10. organomation.com [organomation.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. sites.bu.edu [sites.bu.edu]

- 13. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 14. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

Handling and Safety Precautions for 3-Fluoro-4-(tributylstannyl)pyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-(tributylstannyl)pyridine is a key organometallic intermediate, indispensable in medicinal chemistry and materials science, primarily for its role in Stille cross-coupling reactions to form complex carbon-carbon bonds. However, its utility is counterbalanced by the significant toxicological risks associated with organotin compounds. This guide provides a comprehensive framework for the safe handling, use, and disposal of this reagent. It moves beyond generic safety data, offering a risk-based analysis grounded in the principles of chemical hygiene and occupational safety. We will detail the necessary engineering controls, personal protective equipment (PPE), specific standard operating procedures (SOPs), and emergency response actions. The protocols described herein are designed to empower researchers to mitigate risks effectively, ensuring both personal safety and experimental integrity.

Hazard Identification and Risk Assessment

This compound belongs to the organostannane class of compounds, which are recognized for their systemic toxicity. The primary hazard is associated with the tributyltin (TBT) moiety, a potent immunotoxin and endocrine disruptor.

1.1. Toxicological Profile

The toxicity of organotin compounds is primarily dictated by the organic groups attached to the tin atom. The tributyltin cation (TBT) is known to be persistent and bioaccumulative. While specific toxicological data for this compound is not extensively documented, the known hazards of analogous tributyltin compounds provide a reliable basis for risk assessment.

-

Acute Toxicity: Highly toxic upon ingestion, dermal absorption, and inhalation. Organotins can cause severe skin irritation, burns, and eye damage. Inhalation of vapors or aerosols can lead to respiratory tract irritation and potentially systemic poisoning.

-

Chronic Toxicity: Long-term exposure to low levels of tributyltin compounds can have severe consequences, including damage to the immune system, neurological effects, and endocrine disruption. The immunotoxicity of TBT is a primary concern, as it can suppress immune function even at low concentrations.

-

Environmental Hazard: This compound is classified as very toxic to aquatic life with long-lasting effects. Extreme care must be taken to prevent its release into the environment.

1.2. Physicochemical Hazards

While not pyrophoric, organostannanes can be air and light-sensitive. Decomposition can occur upon exposure to moisture or acids, potentially forming other toxic byproducts. It is generally handled under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation and maintain reagent quality.

Table 1: Hazard Summary and Exposure Limits

| Parameter | Value / Information | Source |

| GHS Pictograms | Acute Toxicity (Fatal), Health Hazard, Skin Corrosion/Irritation, Environmental Hazard | PubChem |

| Hazard Statements | H301, H312, H315, H319, H331, H360, H372, H410 | PubChem |

| Precautionary Statements | P201, P260, P273, P280, P301+P310, P304+P340, P305+P351+P338 | PubChem |

| OSHA PEL (Tin, organic) | 0.1 mg/m³ (as Sn) | OSHA |

| NIOSH REL (Tin, organic) | 0.1 mg/m³ (as Sn) [10-hr TWA] | NIOSH |

| ACGIH TLV (Tin, organic) | 0.1 mg/m³ (as Sn) [8-hr TWA]; 0.2 mg/m³ [STEL] | ACGIH |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over PPE, is essential. The causality is simple: engineering controls remove the hazard from the breathing zone of the user, while PPE only provides a barrier.

2.1. Primary Engineering Controls

-

Certified Chemical Fume Hood: All manipulations, including weighing, transferring, and reaction setup, must be performed inside a properly functioning chemical fume hood with a face velocity of 80-120 feet per minute (fpm). This is non-negotiable. The fume hood is the primary barrier preventing inhalation exposure.

-

Glove Box: For larger quantities or procedures with a higher risk of aerosolization, a glove box maintained under an inert atmosphere provides the highest level of containment.

2.2. Personal Protective Equipment (PPE)

The selection of PPE must be based on the specific hazards of tributyltin compounds, which are known for their ability to penetrate standard laboratory gloves.

-

Hand Protection: A single pair of nitrile gloves is insufficient . Double-gloving is mandatory. The inner glove should be a standard nitrile glove, while the outer glove should be a heavier-duty material with proven resistance to organotins, such as 4H® or SilverShield® gloves. If these are not available, heavy-duty neoprene or butyl rubber gloves are acceptable alternatives. Gloves must be changed immediately if contamination is suspected.

-

Eye and Face Protection: Safety glasses are inadequate. Chemical splash goggles that form a seal around the eyes are required. For operations with a higher splash risk, a full-face shield must be worn in addition to the goggles.

-

Protective Clothing: A flame-resistant lab coat is required. For handling larger quantities, a chemically resistant apron should be worn over the lab coat. Ensure clothing is fully buttoned and sleeves are not rolled up.

-

Respiratory Protection: While engineering controls should prevent the need for respiratory protection, a respirator with an organic vapor/acid gas cartridge may be required for non-routine operations or emergency spill response. All respirator use must be done under a formal respiratory protection program, including fit-testing.

Standard Operating Procedures (SOP) for Handling

Adherence to a strict, peer-reviewed SOP is the cornerstone of safely working with this reagent. The following workflow is a validated protocol.

Diagram 1: General Handling Workflow

Caption: Workflow for handling this compound.

3.1. Preparation and Weighing

-

Documentation Review: Before starting, thoroughly review the Safety Data Sheet (SDS) and this guide. Ensure the location of the nearest safety shower and eyewash station is known.

-

Inert Atmosphere: Prepare the reaction vessel and any transfer glassware by drying them in an oven and cooling under a stream of inert gas (Argon or Nitrogen). This prevents hydrolysis of the reagent.

-

Weighing: Weighing should be done by difference. The reagent bottle should be brought into the fume hood.

-

Tare the reaction vessel on a balance inside the fume hood.

-

Using a clean, dry syringe or cannula, transfer the required amount of the liquid reagent to the reaction vessel under a positive pressure of inert gas.

-

Seal the reaction vessel and re-weigh it to determine the exact mass transferred.

-

Causality: This method avoids weighing the reagent on an open balance, minimizing the risk of spills and aerosol generation.

-

3.2. Reaction and Quenching

-

Reaction Setup: Perform the reaction in a closed system under an inert atmosphere. Ensure the reaction vessel is properly clamped and that any exhaust (e.g., from a bubbler) is directed to the back of the fume hood.

-

Quenching: Unreacted organostannanes must be destroyed before workup. A common method is to quench the reaction mixture with a solution of iodine (I₂) in a suitable solvent until the color of iodine persists. This converts the tributyltin species to tributyltin iodide, which is less volatile but still toxic and must be handled with care.

3.3. Decontamination and Waste Disposal

Organotin waste is hazardous and must be segregated and disposed of according to institutional and federal regulations.

-

Glassware Decontamination: All glassware that came into contact with the reagent must be decontaminated before being removed from the fume hood. Rinse the glassware with a suitable solvent (e.g., toluene or THF) to remove residual reagent. Then, immerse the glassware in a saturated solution of potassium fluoride (KF) in methanol for at least 24 hours.

-

Mechanism: The fluoride ion cleaves the tin-carbon bond, precipitating the tin as insoluble and less toxic inorganic tin fluorides (e.g., Bu₂SnF₂, BuSnF₃).

-

-

Waste Streams:

-

Liquid Waste: All liquid waste containing organotins, including quenching solutions and initial solvent rinses, must be collected in a dedicated, clearly labeled, sealed hazardous waste container.

-

Solid Waste: Contaminated consumables (e.g., gloves, syringe needles, silica gel) must be placed in a separate, sealed hazardous waste container labeled "Organotin Solid Waste."

-

Never mix organotin waste with other waste streams.

-

Emergency Response Procedures

Rapid and correct response to an emergency is critical to minimizing harm.

Diagram 2: Emergency Response Decision Tree

Caption: Decision tree for responding to spills and personnel exposures.

4.1. Spill Response

-

Small Spill (inside a fume hood):

-

Alert personnel in the immediate area.

-

Absorb the spill with a chemical absorbent pad or vermiculite. Do not use paper towels, as they can increase the surface area for evaporation.

-

Gently sweep the absorbed material into a designated waste container.

-

Decontaminate the area with a cloth soaked in the potassium fluoride/methanol solution, followed by a standard soap and water wash.

-

All cleanup materials must be disposed of as hazardous organotin waste.

-

-

Large Spill (or any spill outside a fume hood):

-

EVACUATE the laboratory immediately.

-

Alert others and activate the building's emergency alarm.

-

Contact your institution's Environmental Health and Safety (EHS) emergency line.

-

Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped to do so.

-

4.2. Personnel Exposure

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If they are having trouble breathing, provide artificial respiration if trained to do so. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. Provide the medical team with the Safety Data Sheet.

Conclusion

This compound is a powerful synthetic tool, but its use demands a profound respect for its inherent hazards. By implementing the robust engineering controls, stringent personal protective equipment standards, and detailed handling and emergency protocols outlined in this guide, researchers can significantly mitigate the risks. A culture of safety, built on understanding the causality behind these procedures, is the ultimate safeguard for both the scientist and the science.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15609341, this compound. PubChem. [Link]

-

Occupational Safety and Health Administration (OSHA). OSHA Annotated Table Z-1, Tin, organic compounds, as Sn. U.S. Department of Labor. [Link]

-

National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards: Tin (organic compounds, as Sn). Centers for Disease Control and Prevention. [Link]

-

Krishnamurti, R., & Kuivila, H. G. (1987). Destruction of Organotin Wastes. Journal of Chemical Education, 64(4), 353. (Note: Access to the full text may require a subscription; a link to the journal's general site is provided). [Link]

Navigating the Perils: A Technical Guide to the Toxicity of Tributyltin Compounds in Organic Synthesis

<

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: The Double-Edged Sword of Stannanes

Tributyltin (TBT) compounds, most notably tributyltin hydride, have long been lauded in the realm of organic synthesis for their unparalleled efficacy in radical-mediated reactions. Their utility in dehalogenations, cyclizations, and the venerable Stille coupling has cemented their place in the synthetic chemist's toolbox. However, this utility comes at a steep and often underestimated price: significant toxicity. This guide serves as a comprehensive technical resource, moving beyond mere procedural instructions to provide a deep understanding of the inherent risks associated with TBT compounds. By elucidating the mechanisms of their toxicity and outlining robust safety protocols, we aim to empower researchers to mitigate these dangers effectively, ensuring both scientific advancement and personal safety.

The Toxicological Profile of Tributyltin: A Multi-System Threat

Tributyltin compounds are potent, broad-spectrum toxicants, exerting deleterious effects on numerous biological systems. Their lipophilic nature facilitates absorption through inhalation, ingestion, and dermal contact, making exposure a constant risk in the laboratory setting.[1]

Key Toxicological Endpoints:

-

Immunotoxicity: TBT is a powerful immunosuppressant. It is particularly toxic to the thymus, leading to thymic atrophy and a reduction in T-cell mediated functions.[2][3] This impairment of the immune system can leave individuals more susceptible to infections.[4]

-

Neurotoxicity: TBT compounds are potent neurotoxicants.[5] They can induce neuronal apoptosis (programmed cell death), oxidative stress, and neuroinflammation.[5][6] Chronic exposure has been shown to cause brain damage in animal models.[6]

-

Endocrine Disruption: TBT is a known endocrine disruptor.[1] It can interfere with hormone signaling pathways, leading to reproductive and developmental issues.[7][8] One of the most well-documented effects in marine life is "imposex," the development of male sexual characteristics in female snails.[2][7]

-

Hepatotoxicity and Nephrotoxicity: The liver and kidneys are also primary targets for TBT toxicity.[8] These compounds can accumulate in the liver and induce apoptosis in hepatocytes.

-

Dermal and Respiratory Irritation: Direct contact with TBT compounds can cause severe skin irritation and chemical burns, particularly around hair follicles.[1] Inhalation of aerosols can lead to respiratory irritation, dizziness, and flu-like symptoms.[1][9]

Table 1: Occupational Exposure Limits for Organotin Compounds

| Agency | Exposure Limit (TWA for an 8-hour workday) | Notes |

| OSHA (PEL) | 0.1 mg/m³ (as Sn) | Legally enforceable limit.[10][11] |

| NIOSH (REL) | 0.1 mg/m³ (as Sn) | Recommended exposure limit.[10] |

| ACGIH (TLV) | 0.1 mg/m³ (as Sn) | Threshold limit value.[12] |

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.

Unraveling the Molecular Mechanisms of TBT Toxicity

Understanding how tributyltin exerts its toxic effects at the cellular level is paramount for appreciating the severity of the risks and for developing targeted safety protocols. TBT's toxicity is not mediated by a single mechanism but rather a cascade of interconnected events that disrupt cellular homeostasis.

Induction of Apoptosis: A Programmed Path to Cell Death

A primary mechanism of TBT-induced damage is the initiation of apoptosis. TBT can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

-

Mitochondrial Pathway: TBT disrupts mitochondrial function, leading to the release of pro-apoptotic factors like cytochrome c.[13] This is often preceded by an increase in intracellular calcium (Ca2+) levels and the generation of reactive oxygen species (ROS), creating a state of oxidative stress.[14][15]

-

Endoplasmic Reticulum (ER) Stress: TBT can induce stress in the endoplasmic reticulum, another organelle involved in apoptosis. This involves the activation of proteases like calpain and caspase-12.[14]

-

Caspase Activation: Both pathways converge on the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis. TBT has been shown to activate initiator caspases like caspase-9 and caspase-10, as well as effector caspases like caspase-3.[15][16][17]

Caption: TBT-induced apoptosis signaling pathways.

The Role of Oxidative Stress and Sulfhydryl Interactions

TBT is a potent inducer of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[18] This leads to damage to lipids, proteins, and DNA. Furthermore, TBT has a high affinity for sulfhydryl groups (-SH) present in amino acids like cysteine.[19] By binding to these groups, TBT can inactivate critical enzymes and disrupt cellular processes that rely on sulfhydryl-containing molecules like glutathione, a key antioxidant.[19]

Risk Mitigation in the Laboratory: A Framework for Safe Handling

Given the significant hazards of tributyltin compounds, a multi-layered approach to safety is essential. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

-

Fume Hoods: All manipulations of TBT compounds, including weighing, transfers, and reactions, must be conducted in a properly functioning chemical fume hood.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of fugitive emissions.

Administrative Controls and Standard Operating Procedures (SOPs)

-

Designated Areas: Designate specific areas within the laboratory for the storage and handling of TBT compounds.

-

Training: All personnel who will handle TBT compounds must receive comprehensive training on their hazards, safe handling procedures, and emergency protocols.

-

Waste Management: A robust waste management plan is crucial. All TBT-containing waste, both liquid and solid, must be segregated, clearly labeled, and disposed of as hazardous waste in accordance with institutional and regulatory guidelines.[20]

Personal Protective Equipment (PPE): The Final Barrier

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene) at all times when handling TBT compounds.[21] Double-gloving is recommended.

-

Eye Protection: Tightly fitting safety goggles are mandatory.[21] A face shield should be worn when there is a risk of splashing.

-

Lab Coat: A lab coat, preferably one that is chemical-resistant, must be worn and kept buttoned.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below the occupational exposure limit, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[11][21]

Caption: Experimental workflow for the safe handling of TBT.

Essential Protocols for Mitigation and Decontamination

Protocol for Quenching Tributyltin Hydride Reactions

Residual tributyltin hydride in a reaction mixture is highly toxic and must be neutralized before work-up.

Materials:

-

Saturated aqueous solution of potassium fluoride (KF)

Procedure:

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully add a saturated aqueous solution of potassium fluoride (KF) to the reaction mixture with vigorous stirring.

-

A precipitate of tributyltin fluoride will form.

-

Stir the mixture for at least one hour to ensure complete precipitation.

-

The precipitate can then be removed by filtration. The filtrate can be processed further, and the solid waste must be disposed of as hazardous organotin waste.[22]

Protocol for Decontaminating Glassware

Glassware contaminated with TBT residues requires a thorough decontamination procedure to ensure it is safe for reuse.

Materials:

-

Acetone or dichloromethane

-

Commercial bleach or 20% nitric acid

-

Laboratory detergent

-

Deionized water

Procedure:

-

Initial Rinse: In a fume hood, rinse the glassware with a small amount of acetone or dichloromethane to remove the bulk of the organotin residue. Collect this solvent rinse as hazardous waste.[20]

-

Oxidative Soak: Submerge the rinsed glassware in a container of either commercial bleach or 20% nitric acid. Allow it to soak overnight in the fume hood.[20]

-

Dispose of Soaking Solution: Carefully decant the bleach or nitric acid solution into a designated hazardous waste container.

-

Thorough Rinsing: Rinse the glassware multiple times with tap water, followed by several rinses with deionized water.

-

Final Wash: Wash the glassware with a standard laboratory detergent, rinse thoroughly with tap water, and give it a final rinse with deionized water.

-

Drying: Allow the glassware to air dry completely before reuse.

The Path Forward: Embracing Greener Alternatives

The significant toxicity and environmental persistence of tributyltin compounds have spurred the development of safer alternatives for radical-mediated reactions.[23] Researchers are strongly encouraged to consider these greener options whenever possible.

Table 2: A Selection of Alternatives to Tributyltin Hydride

| Reagent/Method | Advantages | Disadvantages |

| Tris(trimethylsilyl)silane (TTMSS) | Less toxic, byproducts are easily removed. | More expensive, can be less reactive. |

| Silylated Cyclohexadienes | Environmentally benign, readily available.[24] | May have limited scope compared to TBT. |

| Hantzsch Esters | Metal-free, mild reaction conditions. | Can require photoredox catalysis. |

| Tin-Free Cross-Coupling Reactions | Eliminates tin toxicity entirely (e.g., Suzuki, Negishi, Hiyama couplings).[22] | May require different catalysts and conditions. |

Conclusion: A Mandate for Responsible Science

Tributyltin compounds are undeniably powerful tools in organic synthesis, but their utility cannot overshadow their profound toxicity. As scientists, we have a professional and ethical obligation to conduct our research in a manner that prioritizes safety and environmental stewardship. This guide has provided a detailed overview of the toxicological risks of TBT, the molecular underpinnings of its activity, and a robust framework for its safe handling and disposal. By internalizing this knowledge and adhering to these protocols, the research community can continue to push the boundaries of science while ensuring that the pursuit of discovery does not come at the cost of human health or environmental integrity. The future of chemistry lies not only in what we can create but in how responsibly we create it.

References

- Antizar-Ladislao, B. (2008). Environmental levels, toxicity and human exposure to tributyltin (TBT)-contaminated marine environment. A review.